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Compound of Interest

Compound Name: Methyl 4-nitrobenzoate

Cat. No.: B188774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-nitrobenzoate is a chemical compound with the formula C₈H₇NO₄. It is the methyl

ester of 4-nitrobenzoic acid. This compound serves as a key intermediate in the synthesis of

various organic molecules, including pharmaceuticals and dyes. Nuclear Magnetic Resonance

(NMR) spectroscopy is a powerful and non-destructive analytical technique that provides

detailed information about the molecular structure of a compound. This document outlines the

application of ¹H and ¹³C NMR spectroscopy for the structural characterization and confirmation

of Methyl 4-nitrobenzoate.

Data Presentation: NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Methyl
4-nitrobenzoate, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane

(TMS) as an internal standard.

Table 1: ¹H NMR Data for Methyl 4-nitrobenzoate in CDCl₃
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Protons
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

H-2, H-6

(Aromatic)
8.30 Doublet (d) 2H 8.6

H-3, H-5

(Aromatic)
8.21 Doublet (d) 2H 8.6

-OCH₃ (Methyl

Ester)
3.98 Singlet (s) 3H N/A

Note: The aromatic protons may also appear as a multiplet between δ 8.13 and 8.26 ppm.[1]

Table 2: ¹³C NMR Data for Methyl 4-nitrobenzoate in CDCl₃

Carbon Chemical Shift (δ) ppm

C=O (Ester Carbonyl) 165.0

C-4 (Aromatic, C-NO₂) 150.5

C-1 (Aromatic, C-COOCH₃) 135.4

C-2, C-6 (Aromatic) 130.7

C-3, C-5 (Aromatic) 123.5

-OCH₃ (Methyl Ester) 52.7

Interpretation of NMR Spectra
The ¹H NMR spectrum of Methyl 4-nitrobenzoate is characterized by two distinct regions. The

downfield region (δ 8.2-8.3 ppm) displays two doublets corresponding to the four aromatic

protons.[2] The symmetry of the para-substituted ring results in two sets of chemically

equivalent protons. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are

shifted slightly upfield compared to the protons ortho to the ester group (H-2 and H-6). The

upfield region contains a sharp singlet at approximately δ 3.98 ppm, which integrates to three

protons and is characteristic of the methyl ester group.[2]
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The ¹³C NMR spectrum shows six distinct signals, confirming the six unique carbon

environments in the molecule. The ester carbonyl carbon appears significantly downfield

around δ 165.0 ppm.[2] The four aromatic carbons are observed in the δ 123-151 ppm range,

with the carbon attached to the nitro group being the most downfield among them. The methyl

carbon of the ester group gives a signal in the upfield region at approximately δ 52.7 ppm.[2]

Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of Methyl 4-
nitrobenzoate and the acquisition of ¹H and ¹³C NMR spectra.

Protocol 1: Sample Preparation
Weighing the Sample: Accurately weigh approximately 5-25 mg of Methyl 4-nitrobenzoate
for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

[4]

Internal Standard: If not already present in the solvent, add a small amount of

tetramethylsilane (TMS) as an internal reference (0 ppm).

Dissolution: Gently agitate or vortex the vial to ensure the complete dissolution of the

sample.

Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to

remove any particulate matter and transfer the clear solution into a clean 5 mm NMR tube.[5]

Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition
Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition Parameters:

Pulse Program: Standard one-pulse sequence (e.g., zg30).[6]

Spectral Width: Typically 0-12 ppm.

Number of Scans: 8-16 scans are usually sufficient.

Relaxation Delay: 1-2 seconds.[6]

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: Typically 0-200 ppm.

Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the

lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the systematic workflow for the NMR characterization of

Methyl 4-nitrobenzoate.
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Caption: Workflow for NMR analysis of Methyl 4-nitrobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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